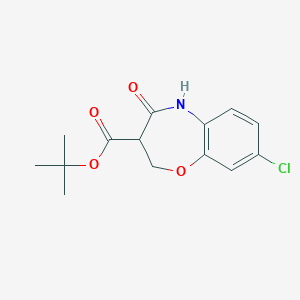
tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate
Descripción
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate is a synthetic organic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and a benzoxazepine core. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H16ClNO4 |
|---|---|
Peso molecular |
297.73 g/mol |
Nombre IUPAC |
tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17) |
Clave InChI |
DOMUXMPWIOTODO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazepine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Tert-butyl 8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate can be compared with other benzoxazepine derivatives, such as:
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and biological activity.
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-methyl ester: Contains a methyl ester group instead of a tert-butyl ester, which may influence its reactivity and pharmacokinetic properties.
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-ethyl ester: Features an ethyl ester group, which may alter its lipophilicity and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


